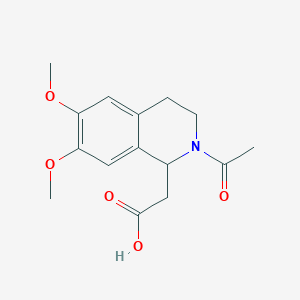
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid
説明
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid, also known as ADTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ADTA is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and survival of cancer cells. Additionally, (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been shown to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been shown to have analgesic effects, making it a potential candidate for the treatment of pain. Additionally, (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid in lab experiments is its relatively low toxicity. Additionally, (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid is relatively inexpensive and easy to synthesize. However, one limitation of using (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid. One area of research could focus on its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research could explore its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, research could explore the potential use of (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid as a tool for studying the mechanisms of apoptosis and inflammation in cells.
科学的研究の応用
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In vitro studies have shown that (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid can induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(17)16-5-4-10-6-13(20-2)14(21-3)7-11(10)12(16)8-15(18)19/h6-7,12H,4-5,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLUPWYKTQGEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



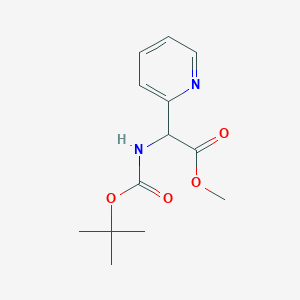
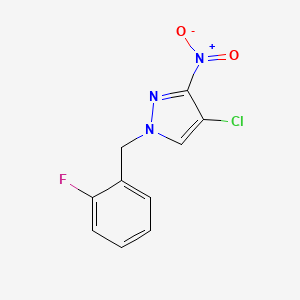



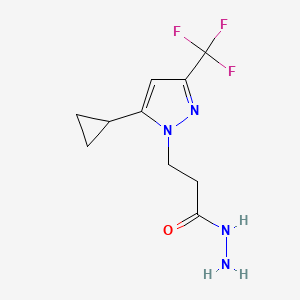
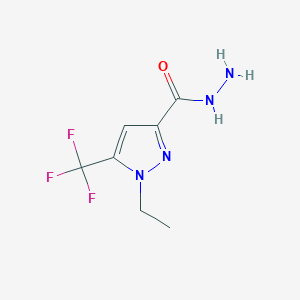

![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)



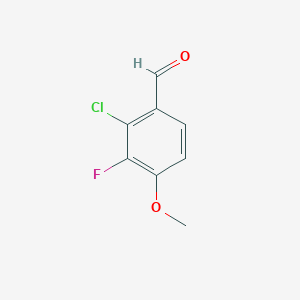
![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)